2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
Description
2-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CAS 339277-72-4) is a sulfur-containing heterocyclic compound featuring a 1-methyl-4,5-diphenylimidazole core linked to a 2-chlorobenzyl group via a sulfide bridge. Its structure combines aromatic phenyl rings, a chlorinated benzyl moiety, and a sulfur atom, which collectively influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c1-26-22(18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)25-23(26)27-16-19-14-8-9-15-20(19)24/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWMVGCNRSQKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the 2-chlorobenzyl and sulfide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or other functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- The compound has been identified as a potential precursor in the synthesis of novel anticancer agents. Its structural properties allow for modifications that enhance biological activity against cancer cells. Studies have shown that derivatives of imidazole compounds exhibit cytotoxic effects on various cancer cell lines.
-
Antimicrobial Activity :
- Research indicates that metal complexes derived from imidazole compounds, including 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide, demonstrate enhanced antimicrobial properties compared to their non-complexed forms. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth .
Material Science Applications
- Polymer Development :
- The compound serves as an intermediate in the synthesis of advanced materials, particularly polymers that require specific functionalities for improved performance. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing mechanical and thermal properties.
Analytical Chemistry Applications
- Chromatography :
- In analytical chemistry, 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is utilized in chromatographic techniques to improve the separation and detection of complex mixtures. Its ability to interact with various analytes makes it a valuable tool in developing analytical methods for biochemical analysis.
Biochemical Research Applications
-
Enzyme Interaction Studies :
- This compound plays a crucial role in studying enzyme interactions and protein binding. By understanding these interactions at a molecular level, researchers can gain insights into biological processes that are vital for drug development.
- Antioxidant Properties :
Case Studies
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Sulfide vs. Sulfone Derivatives
- Target Compound (Sulfide) :
- Sulfone (–SO₂–) group increases polarity and oxidation state compared to sulfide.
- Predicted to exhibit higher boiling points and solubility in polar solvents due to enhanced dipole interactions.
Substituent Variations on the Benzyl Group
- 3,4-Dichlorobenzyl Analogs :
- Molecular Formula: C₂₃H₁₈Cl₂N₂O₂S; Molar Mass: 457.37 g/mol.
- Density: 1.33 g/cm³ (predicted); Boiling Point: 632.9°C (predicted).
- Acidity (pKa): 0.79 (predicted), indicating stronger acidity than sulfide analogs due to electron-withdrawing Cl substituents and sulfone group.
4-Fluorobenzyl Analogs :
- Molecular Formula: C₂₆H₂₃FN₂O₄S; Molar Mass: 478.54 g/mol.
- The ester group (–COOEt) adds hydrophilicity and sites for hydrolytic cleavage.
Modifications on the Imidazole Core
- Allyl-Substituted Imidazole :
- Molecular Formula: C₂₅H₂₀Cl₂N₂S; Molar Mass: 451.41 g/mol.
The allyl group (–CH₂CH=CH₂) introduces unsaturation, enabling conjugation or polymerization reactions absent in the methyl-substituted target compound.
Dihydroimidazole Derivatives :
- Molecular Formula: C₁₀H₁₁ClN₂S; Molar Mass: 226.72 g/mol.
- The 4,5-dihydroimidazole core reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic diphenylimidazole systems.
Structural and Physicochemical Data Table
Biological Activity
2-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the compound's synthesis, properties, and biological activities, supported by data tables and case studies.
The chemical structure of 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2S |
| Molecular Weight | 398.91 g/mol |
| Melting Point | Not specified |
| Solubility | Insoluble in water |
| Appearance | White to light yellow solid |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with appropriate diphenylimidazole derivatives under controlled conditions. The detailed synthetic pathway remains an area of ongoing research, with various methodologies being explored for optimal yields and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. A study involving similar imidazole derivatives indicated that compounds with structural similarities to 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide showed promising cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer) cells. The most active compounds in this series exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Case Study:
In a comparative analysis of imidazole derivatives, the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM against HT-29 cells. The mechanism was hypothesized to involve induction of apoptosis and inhibition of DNA synthesis .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored, particularly in relation to SARS-CoV-2. A study on diphenyl imidazole analogs revealed that certain compounds could inhibit the SARS-CoV-2 main protease (3CLpro), a validated target for COVID-19 treatment. The tested compounds showed enzyme inhibition rates ranging from 88% to 99% at a concentration of 20 µM .
Table: Enzyme Inhibition Data
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| 2-Chlorobenzyl Imidazole | 89.96 | 7.7 (Wuhan) |
| 12.6 (Delta) |
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, imidazole rings can participate in hydrogen bonding and hydrophobic interactions with target proteins, enhancing their binding affinity and biological efficacy .
Q & A
Q. What are the standard synthetic routes for preparing 2-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide?
The compound is typically synthesized via multi-step reactions involving imidazole core formation followed by sulfide bond introduction. A common approach includes:
- Step 1 : Condensation of benzil with ammonium acetate and substituted aldehydes to form 4,5-diphenyl-1H-imidazole derivatives .
- Step 2 : Alkylation at the N1-position using methyl iodide under basic conditions .
- Step 3 : Thiolation via nucleophilic substitution with 2-chlorobenzyl thiol under inert atmosphere .
Key challenges include controlling regioselectivity during alkylation and minimizing oxidation of the sulfide group.
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- NMR Spectroscopy : and -NMR are critical for verifying substituent positions. For example, the imidazole C2 proton resonates as a singlet near δ 7.5–8.0 ppm, while the methyl group at N1 appears as a sharp singlet around δ 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfide moiety .
Q. What crystallographic software tools are recommended for resolving its crystal structure?
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks .
- OLEX2 : Integrates structure solution (via charge flipping or direct methods) and visualization, enabling real-time adjustment of thermal ellipsoids .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfide functionalization step?
- Catalyst Screening : Heterogeneous catalysts like MIL-101(Cr) under solvent-free conditions enhance reaction efficiency by reducing side reactions (e.g., oxidation) .
- Reaction Monitoring : Use in-situ FTIR to track thiol consumption and adjust reaction time dynamically. A sharp peak near 2550 cm (S-H stretch) indicates unreacted thiol .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Case Example : If NMR suggests a planar imidazole ring but crystallography reveals puckering, cross-validate using:
Q. What strategies address disorder in the sulfide moiety during crystallographic refinement?
Q. How can substituent effects on biological activity be methodically studied?
- Structure-Activity Relationship (SAR) Design : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring) and assess antibacterial potency via microdilution assays. Use statistical tools like ANOVA to differentiate significant activity trends .
Methodological Considerations
Q. What precautions are critical when handling sulfur-containing intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
